molecular formula C17H17N3O2 B4578151 2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid

2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid

Cat. No. B4578151
M. Wt: 295.34 g/mol
InChI Key: WGBFWJOPEQOPCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid and related compounds often involves multistep reactions, including condensation, cyclization, and functional group transformations. For example, Klásek et al. (2003) described the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones through the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, followed by bromination and hydrolysis to yield furo[3,2-c]quinoline derivatives (Klásek et al., 2003). Similarly, Saritha et al. (2022) developed a dimethyl sulfoxide-assisted, iodine- and ascorbic acid-catalyzed one-pot synthetic approach for constructing pyrazolo[1,5-a]quinoline thioether derivatives, demonstrating the versatility of synthetic methods available for these compounds (Saritha et al., 2022).

Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated the synthesis of various quinoline and pyrazoline derivatives with notable biological activities. For instance, Deady et al. (2003) reported on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic activities against different cancer cell lines, highlighting their potential in cancer therapy Deady et al., 2003. Similarly, Hassan (2013) synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, demonstrating antibacterial and antifungal activities, suggesting their use as antimicrobial agents Hassan, 2013.

Photophysical Properties and Applications

The study by Mu et al. (2010) explored the photophysical properties of pyrazolo[3,4-b]quinoline derivatives, focusing on their potential application in light-emitting devices. The research found that these compounds exhibit stable fluorescence in various conditions, with their fluorescence being efficiently quenched by protic acid. This reversible quenching process opens up possibilities for their use in optical materials and sensors Mu et al., 2010.

Photovoltaic Properties

Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, revealing their potential in organic–inorganic photodiode fabrication. The study highlighted how the substitution groups can affect diode parameters, suggesting their application in developing more efficient photodiodes Zeyada et al., 2016.

properties

IUPAC Name

2-(2-ethylpyrazol-3-yl)-7,8-dimethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-4-20-15(7-8-18-20)14-9-13(17(21)22)12-6-5-10(2)11(3)16(12)19-14/h5-9H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBFWJOPEQOPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid
Reactant of Route 2
2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid
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2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid
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2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid
Reactant of Route 5
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2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid
Reactant of Route 6
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2-(1-ethyl-1H-pyrazol-5-yl)-7,8-dimethyl-4-quinolinecarboxylic acid

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